Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate
Overview
Description
Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes an allyl group, a benzyloxy group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate typically involves multiple steps. One common method starts with the methylation of 4-hydroxy-2-methoxybenzoic acid to form methyl 4-hydroxy-2-methoxybenzoate. This intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the benzylation of the hydroxyl group using benzyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-allyl-2-methoxybenzoate: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
Methyl 4-benzyloxy-2-methoxybenzoate: Lacks the allyl group, which may influence its chemical properties and applications.
Methyl 4-allyl-5-hydroxy-2-methoxybenzoate: Lacks the benzyloxy group, which may alter its solubility and reactivity.
Uniqueness
Methyl 4-allyl-5-(benzyloxy)-2-methoxybenzoate is unique due to the presence of both allyl and benzyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.
Properties
IUPAC Name |
methyl 2-methoxy-5-phenylmethoxy-4-prop-2-enylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-8-15-11-18(21-2)16(19(20)22-3)12-17(15)23-13-14-9-6-5-7-10-14/h4-7,9-12H,1,8,13H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCKVFLEKAHRAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=C)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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